molecular formula C6H5BrN2 B2565098 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1823870-54-7

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2565098
CAS No.: 1823870-54-7
M. Wt: 185.024
InChI Key: OQBXBVPNICHTOS-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a brominated pyrrole derivative characterized by a five-membered aromatic pyrrole ring substituted with a bromine atom at position 3, a methyl group at position 1, and a carbonitrile group at position 2. The pyrrole core provides a π-electron-rich aromatic system, while the electron-withdrawing carbonitrile and bromine substituents influence its reactivity and physicochemical properties. This compound is typically utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile functional groups.

Properties

IUPAC Name

3-bromo-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBXBVPNICHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823870-54-7
Record name 3-bromo-1-methyl-1H-pyrrole-2-carbonitrile
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Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and related brominated heterocyclic carbonitriles:

Table 1: Comparative Analysis of Brominated Heterocyclic Carbonitriles

Compound Name (Core Structure) Core Heterocycle Substituents Molecular Formula Molecular Weight Key Applications/Features
This compound (Target) Pyrrole Br (C3), Me (C1), CN (C2) C₆H₅BrN₂ 185.02 Synthetic intermediate; π-electron-rich core
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Indole Br (C7), Me (C1), Ph (C2), CN (C3) C₁₆H₁₁BrN₂ 311.18 Bioactive molecule precursor; fused aromatic system
3-Bromo-1-(THP)-1H-indazole-5-carbonitrile Indazole Br (C3), THP (C1), CN (C5) C₁₃H₁₁BrN₃O 329.16 Kinase inhibitor scaffold; enhanced solubility via THP group
3-Amino-5-bromo-1-(trifluoropropyl)-1H-pyrazole-4-carbonitrile Pyrazole Br (C5), NH₂ (C3), CF₃CH(CH₃) (C1), CN (C4) C₇H₆BrF₃N₄ 283.05 Fluorinated agrochemical intermediate; chiral center
5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile Indole Br (C5), pyridyl (C3), CN (C2) C₁₄H₈BrN₃ 298.14 Ligand in coordination chemistry; pyridyl enhances metal binding
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Pyrrolopyridine Br (C6), CN (C3) C₈H₄BrN₃ 222.04 DNA-binding studies; fused bicyclic system

Key Structural and Functional Differences:

Core Heterocycle :

  • Pyrrole (Target) : A simple five-membered aromatic ring with one nitrogen atom. Exhibits high reactivity in electrophilic substitutions due to π-electron density.
  • Indole/Indazole (Entries 3,5,7) : Fused benzene-pyrrole systems (indole) or benzene-pyrazole (indazole) enhance aromatic stability and planar rigidity, favoring interactions in drug-receptor binding .
  • Pyrazole (Entry 6) : Two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity, useful in agrochemical design .

Substituent Effects :

  • Bromine Position : Bromine at C3 in the target compound vs. C7 in indole derivatives (Entry 3) alters regioselectivity in cross-coupling reactions.
  • Carbonitrile Placement : Position 2 in the target vs. position 3 in indole analogs (Entry 3) affects electronic delocalization and nucleophilic attack sites.
  • Bulky Groups : The tetrahydro-2H-pyran (THP) group in Entry 5 improves solubility, whereas the trifluoropropyl group in Entry 6 introduces fluorophilicity .

Molecular Weight and Applications :

  • Lower molecular weight pyrrole/pyrrolopyridine derivatives (Target, Entry 8) are suited for high-throughput synthesis.
  • Heavier indole/indazole analogs (Entries 3,5,7) are prevalent in medicinal chemistry due to their bioisosteric compatibility with natural ligands .

Synthetic and Analytical Methods :

  • Compounds like Entry 3 are synthesized via palladium-catalyzed cross-coupling, verified by NMR, IR, and APCI-MS .
  • X-ray crystallography (using SHELX or WinGX ) is critical for confirming substituent positions in complex analogs (e.g., Entry 5).

Research Findings:

  • Reactivity : The target’s pyrrole core undergoes electrophilic substitutions more readily than indole or indazole derivatives due to reduced aromatic stabilization .
  • Bioactivity : Indole-based brominated carbonitriles (Entry 3) show promise as kinase inhibitors, while pyrazole analogs (Entry 6) exhibit herbicidal activity .
  • Solubility : Bulky substituents (e.g., THP in Entry 5) mitigate the low solubility of brominated carbonitriles in aqueous media .

Biological Activity

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a bromine atom and a carbonitrile group, exhibits diverse biological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C6H6BrN3C_6H_6BrN_3. Its structure includes a five-membered nitrogen-containing ring typical of pyrroles, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, while the carbonitrile group provides opportunities for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Pathogen MIC (μg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have highlighted its effects on different cancer types, showcasing its ability to target cancer cells selectively while sparing normal cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Target Interaction : Similar pyrrole derivatives are known to interact with multiple biological targets, leading to altered cellular functions. These interactions may involve binding to proteins or nucleic acids, disrupting their normal activities.
  • Biochemical Pathways : The compound is believed to influence various biochemical pathways associated with inflammation and cell growth. It may modulate signaling cascades that are crucial for tumor progression and microbial survival .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Studies : In laboratory settings, this compound has shown promising results against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response in inhibiting cell viability.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These findings support the potential for further development into therapeutic agents.

Applications in Research and Industry

This compound has applications beyond its biological activities:

  • Pharmaceutical Development : Its unique structure makes it an excellent candidate for further modifications aimed at enhancing efficacy and specificity against various diseases.
  • Chemical Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals .

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